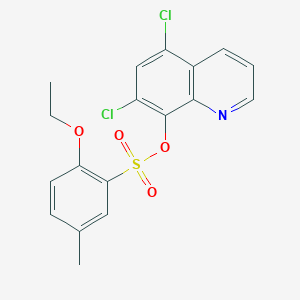

![molecular formula C10H12O B2945715 (2S,6R)-Tricyclo[5.2.1.02,6]decane-8-ene-3-one CAS No. 2413864-36-3](/img/structure/B2945715.png)

(2S,6R)-Tricyclo[5.2.1.02,6]decane-8-ene-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,6R)-Tricyclo[5.2.1.0^2,6]decane-8-ene-3-one, commonly known as TCD, is a bicyclic ketone that has a unique structure and is widely used in organic synthesis. TCD is a colorless liquid that has a strong odor and is highly reactive. It has been extensively studied due to its potential applications in various fields such as medicine, agriculture, and materials science.

Scientific Research Applications

Metal-Catalyzed Cycloaddition and Nazarov Cyclization

The bicyclo[5.3.0]decane skeleton, closely related to (2S,6R)-Tricyclo[5.2.1.0²,⁶]decane-8-ene-3-one, has been explored in metal-catalyzed intermolecular [5+2] cycloadditions of vinylcyclopropanes and enynones. This process efficiently forms dienone cycloadducts, which then undergo Nazarov cyclizations, providing novel access to this complex structure. This method is significant for synthesizing compounds of structural, biological, and therapeutic importance (Wender, Stemmler, & Sirois, 2010).

Ring-Closing Metathesis for Synthesis

The 6,8-dioxabicyclo[3.2.1]octane skeleton, another structure similar to (2S,6R)-Tricyclo[5.2.1.0²,⁶]decane-8-ene-3-one, has been synthesized through desymmetrization of trienes derived from diols. This ring-closing metathesis approach is crucial for producing structures found in natural products, such as (+)-exo-brevicomin and rac-endo- and enantiomerically enriched (+)-endo-brevicomin (Burke, Müller, & Beaudry, 1999).

Organocatalytic Applications

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), a compound structurally related to (2S,6R)-Tricyclo[5.2.1.0²,⁶]decane-8-ene-3-one, has been used as an effective organocatalyst for acyl transfer and ring-opening polymerization of cyclic esters. Its ability to simultaneously activate both esters and alcohols demonstrates its utility as a bifunctional catalyst (Pratt et al., 2006).

Synthesis of Complex Molecular Structures

The bicyclo[4.1.0]hept-1,6-ene, related to (2S,6R)-Tricyclo[5.2.1.0²,⁶]decane-8-ene-3-one, has been synthesized and studied for its reaction dynamics and potential in forming complex molecular structures. This includes its dimerization through ene reactions and transformation into various carbonyl products, offering insights into new synthetic pathways (Billups et al., 1996).

properties

IUPAC Name |

(2S,6R)-tricyclo[5.2.1.02,6]dec-8-en-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-2,6-8,10H,3-5H2/t6?,7?,8-,10+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZKBCKGQBZZFM-VUMZSGCYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2C1C3CC2C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)[C@@H]2[C@H]1C3CC2C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,6R)-Tricyclo[5.2.1.02,6]decane-8-ene-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-3-((2,5-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2945633.png)

![8-(4-fluorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2945636.png)

![N-{4-[(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B2945637.png)

![1-(3-methoxyphenyl)-4-(1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2945638.png)

![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2945639.png)

![[3,4,5-Triacetyloxy-6-[3-hydroxy-4-[2-(4-propan-2-yloxyphenyl)acetyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2945642.png)

![N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(3,4-difluorophenyl)acetamide](/img/structure/B2945645.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2945646.png)

![3-[4-(2-Chloroacetyl)piperazin-1-yl]-1-(oxan-4-yl)piperidin-2-one](/img/structure/B2945647.png)

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2945649.png)

![Diethyl 5-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2945654.png)